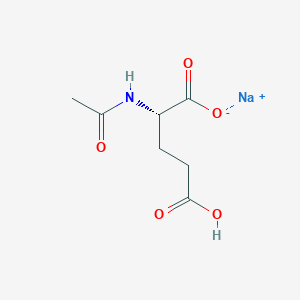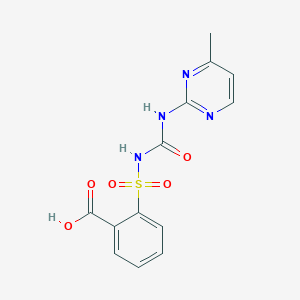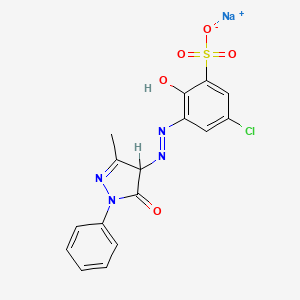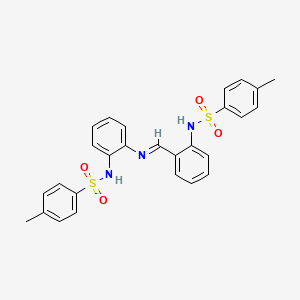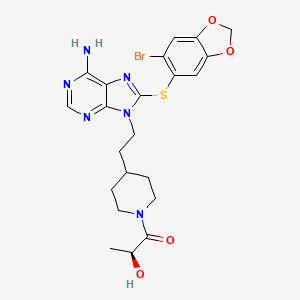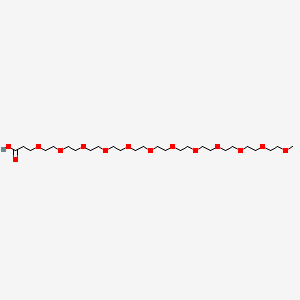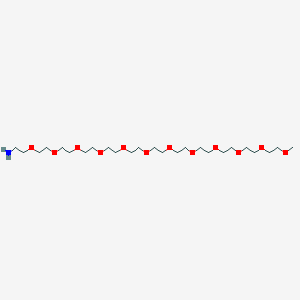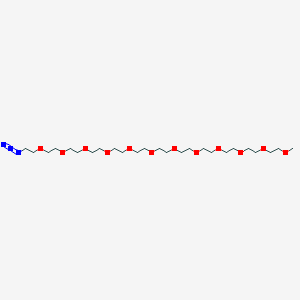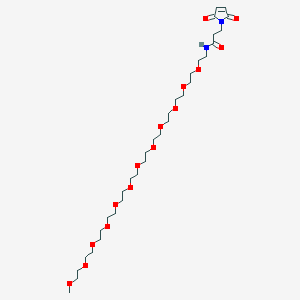
m-PEG8-碳酸琥珀酰亚胺酯
描述
m-PEG8-succinimidyl carbonate: is a polyethylene glycol (PEG) linker containing a succinimidyl carbonate group. The succinimidyl carbonate group is a good leaving group and commonly reacts with amine nucleophiles. The hydrophilic PEG linker increases the water solubility properties of the compound . This compound is widely used in various scientific research applications, particularly in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) .
科学研究应用
m-PEG8-succinimidyl carbonate has a wide range of applications in scientific research, including:
生化分析
Biochemical Properties
m-PEG8-succinimidyl carbonate plays a crucial role in biochemical reactions by acting as a linker that connects two different ligands. One ligand targets an E3 ubiquitin ligase, while the other targets a specific protein of interest. This compound interacts with enzymes, proteins, and other biomolecules through its succinimidyl carbonate group, which reacts with primary amines on proteins and peptides to form stable amide bonds . This interaction is essential for the formation of PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins.
Cellular Effects
m-PEG8-succinimidyl carbonate influences various cellular processes by facilitating the degradation of specific proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by targeting proteins for ubiquitination and subsequent degradation . The selective degradation of proteins can lead to changes in cell function, including alterations in cell cycle progression, apoptosis, and other critical cellular processes.
Molecular Mechanism
The molecular mechanism of m-PEG8-succinimidyl carbonate involves its role as a linker in PROTACs. This compound binds to primary amines on proteins and peptides through its succinimidyl carbonate group, forming stable amide bonds . The resulting PROTAC molecule can then recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and degradation by the proteasome. This process effectively reduces the levels of the target protein, thereby modulating its activity and function within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of m-PEG8-succinimidyl carbonate can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup . In vitro and in vivo studies have shown that m-PEG8-succinimidyl carbonate can maintain its activity over extended periods, although degradation products may accumulate and influence cellular responses.
Dosage Effects in Animal Models
The effects of m-PEG8-succinimidyl carbonate in animal models can vary with different dosages. At lower doses, this compound can effectively facilitate the degradation of target proteins without causing significant toxicity . At higher doses, m-PEG8-succinimidyl carbonate may exhibit toxic or adverse effects, including off-target protein degradation and disruption of normal cellular processes. Threshold effects have been observed, where the efficacy of protein degradation increases with dosage up to a certain point, beyond which toxicity becomes a concern.
Metabolic Pathways
m-PEG8-succinimidyl carbonate is involved in metabolic pathways related to protein degradation. This compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and subsequent degradation of target proteins . The presence of m-PEG8-succinimidyl carbonate can influence metabolic flux and metabolite levels by modulating the activity of specific proteins within these pathways.
Transport and Distribution
Within cells and tissues, m-PEG8-succinimidyl carbonate is transported and distributed through interactions with transporters and binding proteins. This compound can localize to specific cellular compartments, where it exerts its effects on target proteins . The distribution of m-PEG8-succinimidyl carbonate can influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of m-PEG8-succinimidyl carbonate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other cellular compartments, where it interacts with target proteins and facilitates their degradation . The activity and function of m-PEG8-succinimidyl carbonate are closely tied to its subcellular localization, as this determines its accessibility to target proteins and the ubiquitin-proteasome system.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of m-PEG8-succinimidyl carbonate typically involves the activation of the hydroxyl terminal of monomethoxy polyethylene glycol to succinimidyl carbonate. This activation allows the compound to react with free amino groups of active drugs to form stable urethane bonds. The general synthetic route includes the following steps:
Activation of PEG: The hydroxyl group of monomethoxy polyethylene glycol is activated using a carbonate reagent.
Formation of Succinimidyl Carbonate: The activated PEG is then reacted with succinimidyl carbonate to form the final product.
Industrial Production Methods: In industrial settings, the production of m-PEG8-succinimidyl carbonate involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process typically includes:
Cryopreservation: The compound must be cryopreserved in an inert gas environment to maintain its stability.
Quality Control: Strict process parameter control is implemented to ensure product quality and consistency.
化学反应分析
Types of Reactions: m-PEG8-succinimidyl carbonate primarily undergoes substitution reactions due to the presence of the succinimidyl carbonate group, which is a good leaving group. The compound reacts with amine nucleophiles to form stable urethane bonds .
Common Reagents and Conditions:
Reagents: Common reagents include amine-containing compounds, such as proteins and peptides.
Major Products: The major products formed from these reactions are PEGylated compounds, where the PEG linker is covalently attached to the amine-containing molecule, enhancing its solubility and stability .
作用机制
The mechanism of action of m-PEG8-succinimidyl carbonate involves the formation of stable urethane bonds with amine-containing molecules. The succinimidyl carbonate group reacts with the amine nucleophiles, resulting in the covalent attachment of the PEG linker to the target molecule . This modification enhances the solubility, stability, and biocompatibility of the target molecule, making it more suitable for various applications.
相似化合物的比较
m-PEG-succinimidyl carbonate: Similar to m-PEG8-succinimidyl carbonate but with different PEG chain lengths.
Methoxy polyethylene glycol-succinimidyl carbonate: Another variant with different molecular weights and applications.
Uniqueness: m-PEG8-succinimidyl carbonate is unique due to its specific PEG chain length (eight ethylene glycol units), which provides an optimal balance between solubility and stability. This makes it particularly suitable for applications requiring high water solubility and biocompatibility .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO13/c1-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-22(26)36-23-20(24)2-3-21(23)25/h2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBOFEYHJAHPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




